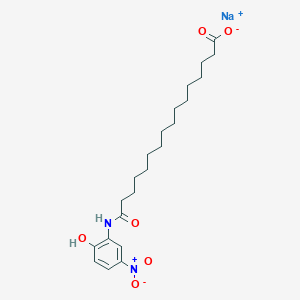
Sodium N-(2-hydroxy-5-nitrophenyl)palmitamidate
Description
Sodium N-(2-hydroxy-5-nitrophenyl)palmitamidate is a chemical compound with the molecular formula C22H33N2NaO6. It is known for its unique structure, which includes a palmitamidate group attached to a nitrophenyl ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Properties
CAS No. |
60301-88-4 |
|---|---|
Molecular Formula |
C22H36N2NaO4 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
sodium;16-(2-hydroxy-5-nitroanilino)-16-oxohexadecanoate |
InChI |
InChI=1S/C22H36N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)23-20-18-19(24(27)28)16-17-21(20)25;/h16-18,25H,2-15H2,1H3,(H,23,26); |
InChI Key |
GPUGPYNQPPEPPR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCCCCCCCCCCCCCC(=O)[O-])O.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O.[Na] |
Other CAS No. |
60301-88-4 |
Synonyms |
N-(2-Hydroxy-5-nitrophenyl)hexadecanamide Sodium Salt; 2-(N-Hexadecanoylamino)_x000B_-4-nitrophenol Sodium Salt; 2-Hexadecanoylamino-4-nitrophenol Sodium Salt; 2’-Hydroxy-5’-_x000B_nitrohexadecananilide Sodium Salt; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-(2-hydroxy-5-nitrophenyl)palmitamidate typically involves the reaction of palmitic acid with 2-hydroxy-5-nitroaniline in the presence of a suitable base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
- Dissolving palmitic acid in an organic solvent.
- Adding 2-hydroxy-5-nitroaniline to the solution.
- Introducing sodium hydroxide to facilitate the reaction.
- Stirring the mixture at an elevated temperature until the reaction is complete.
- Isolating the product through filtration and purification techniques.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and mixing speed. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Sodium N-(2-hydroxy-5-nitrophenyl)palmitamidate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Products include various oxidized forms of the nitrophenyl group.
Reduction: The major product is the corresponding amino derivative.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
Sodium N-(2-hydroxy-5-nitrophenyl)palmitamidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Sodium N-(2-hydroxy-5-nitrophenyl)palmitamidate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The nitrophenyl group plays a crucial role in these interactions, often participating in redox reactions and forming covalent bonds with target molecules. The palmitamidate group enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and cellular structures.
Comparison with Similar Compounds
Sodium N-(2-hydroxy-5-nitrophenyl)palmitamidate can be compared with other similar compounds, such as:
Sodium N-(2-hydroxy-5-nitrophenyl)stearamidate: Similar structure but with a stearamidate group instead of a palmitamidate group.
Sodium N-(2-hydroxy-5-nitrophenyl)oleamidate: Contains an oleamidate group, differing in the degree of unsaturation.
Sodium N-(2-hydroxy-5-nitrophenyl)myristamidate: Features a myristamidate group, which is shorter than the palmitamidate group.
Uniqueness: The uniqueness of this compound lies in its specific combination of the nitrophenyl and palmitamidate groups, which confer distinct chemical and physical properties. This combination makes it particularly useful in applications requiring both hydrophilic and lipophilic characteristics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


